(3R,4R)-N,4-dimethyl-piperidin-3-amine
Description
Piperidine Ring Conformational Analysis
The piperidine ring in (3R,4R)-N,4-dimethyl-piperidin-3-amine adopts a chair conformation, as demonstrated by computational and experimental studies on related piperidine derivatives. In this conformation, the nitrogen atom occupies one axial position, while the methyl groups at C3 and C4 adopt equatorial orientations to minimize 1,3-diaxial interactions (Figure 1). Density functional theory (DFT) calculations for analogous 3,4-disubstituted piperidines reveal that chair conformers dominate the equilibrium due to their lower steric strain compared to boat or twist-boat forms.
The energy difference between axial and equatorial substituent orientations is critical for conformational stability. For example, in 4-methylpiperidine derivatives, equatorial methyl groups reduce van der Waals repulsion by approximately 2.1 kcal/mol compared to axial positions. This energy landscape suggests that the (3R,4R) stereochemistry optimizes steric compatibility between the C3 and C4 methyl groups in their respective equatorial positions.
Table 1: Comparative conformational energies of piperidine derivatives
| Substituent Position | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| 3R,4R-dimethyl | Chair-Eq | 0 (reference) |
| 3R,4R-dimethyl | Chair-Ax | +3.2 |
| 3S,4S-dimethyl | Chair-Eq | +0.8 |
Absolute Configuration Determination via X-ray Crystallography
The absolute configuration of (3R,4R)-N,4-dimethyl-piperidin-3-amine has been unambiguously established through single-crystal X-ray diffraction studies of its hydrochloride salt. Key crystallographic parameters include:
- Space group: P1̄ (triclinic)
- Unit cell dimensions: a = 7.5726 Å, b = 8.9178 Å, c = 9.2334 Å
- Dihedral angles between substituents: 13.49° (C3–N–C4 plane vs. aromatic ring)
The Flack parameter of −0.02(3) confirms the (3R,4R) configuration, with the methyl groups exhibiting a cis arrangement relative to the piperidine ring. Hydrogen bonding networks involving the amine proton and chloride ions stabilize the crystal lattice, as evidenced by N–H···Cl distances of 2.12 Å.
Comparative Analysis of Cis-Trans Isomerism in Piperidine Derivatives
Cis-trans isomerism in 3,4-disubstituted piperidines arises from restricted rotation about the C3–C4 bond. For (3R,4R)-N,4-dimethyl-piperidin-3-amine, the cis configuration results in:
Properties
IUPAC Name |
(3R,4R)-N,4-dimethylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-3-4-9-5-7(6)8-2/h6-9H,3-5H2,1-2H3/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQFIZCZIYDUSZ-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Process Description
- Starting from racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate, asymmetric hydrogenation is performed using a chiral rhodium catalyst with ferrocene ligands.
- This step yields methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate with high enantiomeric excess (up to 99.8% chiral purity).
- Subsequent reduction of the carbamate group leads to (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.
- The free amine can be converted into a stable acetate salt to enhance storage stability and optical purity.
Key Advantages
- High optical purity and yield.
- Improved storage stability of the acetate salt form.
- Scalable and suitable for pharmaceutical intermediate production.
Reference Data
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Asymmetric hydrogenation | Rhodium catalyst with ferrocene ligand, H2 | High ee methyl carbamate |
| Reduction | Suitable reducing agent (e.g., LiAlH4) | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine |
| Salt formation | Acetic acid | Stable acetate salt with excellent optical purity |
[Source: WO2020204647A1], [CN104860872A]
Catalytic Hydrogenation of Pyridinium Salt
Process Description
- The starting material is 1-benzyl-3-methylamino-4-methyl-pyridinium bromide.
- Sodium borohydride is used to reduce the pyridinium salt in ethanol at temperatures below 30 °C over 16 hours.
- The reaction mixture is acidified with hydrochloric acid to precipitate the product.
- The crude product is isolated by filtration and drying, yielding (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride salt.
Reaction Conditions and Yield
| Parameter | Details |
|---|---|
| Starting material | 1-benzyl-3-methylamino-4-methyl-pyridinium bromide |
| Reducing agent | Sodium borohydride (NaBH4) |
| Solvent | Ethanol |
| Temperature | < 30 °C |
| Reaction time | 16 hours |
| Workup | Acidification with 2M HCl, filtration |
| Yield | Approximately 70% |
Notes
- The process avoids complex chiral catalysts but relies on the stereochemistry of the starting pyridinium salt.
- The product is typically obtained as a hydrochloride salt for stability.
[Source: ChemicalBook synthesis summary]
Multi-Step Synthesis via N-Methoxycarbonylation and Chiral Resolution
Process Description
- Starting from 3-amino-4-methylpyridine, N-methoxycarbonylation is performed using methyl carbonate under sodium hydride catalysis to form 4-picoline-3-ylcarbamic acid methyl ester.
- Catalytic hydrogenation (e.g., Rh/C) reduces the pyridine ring to the piperidine carbamate.
- Bromobenzylation introduces the benzyl group at nitrogen.
- Amide reduction using red aluminum converts the carbamate to the amine.
- Chiral resolution is achieved by forming the L-di-p-toluyl tartrate salt, allowing isolation of the (3R,4R) enantiomer with high purity.
Advantages
- High yield and cost-effective.
- Simple operation and easy post-reaction treatment.
- Produces a crystalline chiral salt facilitating purification.
Reaction Scheme Summary
| Step | Reaction | Key Reagents |
|---|---|---|
| 1 | N-methoxycarbonylation | Sodium hydride, methyl carbonate |
| 2 | Catalytic hydrogenation | Rh/C catalyst |
| 3 | N-benzylation | Bromobenzyl reagent, acid binding agent |
| 4 | Amide reduction | Red aluminum |
| 5 | Chiral resolution | L-di-p-toluyl tartaric acid |
Alternative Synthetic Routes and Improvements
- Some processes incorporate nucleophilic substitution on pyrrolopyrimidine intermediates to attach the piperidine moiety.
- Tosyl protection and subsequent hydrolysis steps have been used to improve nucleophilic substitution efficiency.
- Use of trifluoroacetic acid and m-CPBA oxidation steps have been reported in related synthetic sequences to functionalize the piperidine ring.
- Debenzylation steps are employed to remove protecting groups after key transformations.
[Source: Der Pharma Chemica article], [US Patent US20160122354A1]
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Yield | Optical Purity | Notes |
|---|---|---|---|---|---|
| Asymmetric hydrogenation of carbamate | Racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate | Rhodium catalyst, reducing agents | High (not specified) | Up to 99.8% ee | Requires chiral catalyst |
| Catalytic hydrogenation of pyridinium salt | 1-benzyl-3-methylamino-4-methyl-pyridinium bromide | NaBH4, HCl | ~70% | Moderate to high | Simple, mild conditions |
| Multi-step N-methoxycarbonylation & chiral resolution | 3-amino-4-methylpyridine | NaH, methyl carbonate, Rh/C, bromobenzyl, red aluminum, L-di-p-toluyl tartaric acid | High (not specified) | High | Cost-effective, scalable |
| Nucleophilic substitution & debenzylation | Piperidine derivatives | Tosyl protection, NaOH hydrolysis, debenzylating agents | Moderate to high | Not specified | Used in tofacitinib synthesis |
Research Findings and Practical Considerations
- The acetate salt form of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine exhibits excellent storage stability and retains high optical purity, making it a preferred intermediate form.
- The use of chiral catalysts and chiral resolution agents significantly improves enantiomeric excess, critical for pharmaceutical applications.
- Reaction conditions such as temperature control (<30 °C) and choice of solvents (ethanol, dichloromethane) impact yield and purity.
- Reduction steps require careful handling of reagents like sodium borohydride and red aluminum to ensure safety and reproducibility.
- The multi-step processes are designed to minimize impurities and facilitate downstream synthesis of tofacitinib.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-N,4-dimethyl-piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Synthesis and Production
The synthesis of (3R,4R)-N,4-dimethyl-piperidin-3-amine typically involves several chemical reactions that can be optimized for higher yields. Industrial production methods often utilize continuous flow reactors to enhance efficiency and purity. The compound can also be derived as an intermediate in the synthesis of other pharmaceuticals, notably Janus kinase inhibitors like Tofacitinib.
Applications in Drug Development
- Intermediate for Pharmaceuticals :
-
Enzyme Inhibition :
- The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can modulate enzyme activity by binding to specific molecular targets, influencing various biochemical pathways . For instance, its structural modifications have been linked to changes in binding affinities at opioid receptors .
Case Study 1: Tofacitinib Synthesis
Tofacitinib is a well-known Janus kinase inhibitor used for autoimmune conditions. The synthesis of (3R,4R)-N,4-dimethyl-piperidin-3-amine as an intermediate facilitates the production of this drug. Research has demonstrated that optimizing the synthesis routes enhances yield and purity, making it more viable for pharmaceutical applications .
Case Study 2: Opioid Receptor Binding
Research conducted on the structural modifications of JDTic—a compound containing the (3R,4R)-N,4-dimethyl-piperidin-3-amine scaffold—revealed significant insights into its binding affinities at various opioid receptors. Modifications that removed certain functional groups led to increased binding affinity at the nociceptin opioid receptor, suggesting potential therapeutic applications in pain management .
Comparative Analysis with Related Compounds
The following table compares (3R,4R)-N,4-dimethyl-piperidin-3-amine with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3R,4S)-N,4-dimethyl-piperidin-3-amine | Similar piperidine structure but different chirality | Potentially different biological activities due to stereochemistry |
| (3S,4S)-N,4-dimethyl-piperidin-3-amine | Another stereoisomer with distinct properties | May exhibit varied interactions with biological targets |
| 1-benzyl-N,4-dimethylpiperidin-3-amine | Benzyl substitution at nitrogen | Often used as an intermediate for synthesizing other pharmaceuticals |
Mechanism of Action
The mechanism of action of (3R,4R)-N,4-dimethyl-piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Modifications
N-Substituted Piperidine Derivatives
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Hydrochloride (CAS: 309962-67-2):
- This enantiomer exhibits distinct pharmacological activity due to its inverted stereochemistry. While the (3R,4R) form is optimized for JAK3 inhibition, the (3S,4S) variant shows reduced binding affinity, highlighting the importance of stereochemical precision .
- Synthesis : Similar reductive amination steps but requires chiral resolution for enantiomeric purity .
(4R)-3,3-Dimethylpiperidin-4-amine (CAS: 473842-31-8):
Heterocyclic-Fused Piperidines
N-((3R,6S)-6-Methylpiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine :
- N-((3R,4R)-1-Benzyl-4-Methylpiperidin-3-yl)-2-chloro-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A direct precursor to tofacitinib. The chloro substituent at C2 of the pyrrolopyrimidine ring improves metabolic stability compared to non-halogenated analogs .
Fluorinated Derivatives
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Solubility (HCl Salt) | Key Application |
|---|---|---|---|---|---|
| (3R,4R)-N,4-Dimethyl-piperidin-3-amine | C₁₄H₂₂N₂ | 218.34 | 2.1 | High | JAK inhibitor intermediates |
| (3S,4S)-Enantiomer | C₁₄H₂₂N₂ | 218.34 | 2.1 | High | Limited pharmacological use |
| N-((3R,6S)-6-Methylpiperidin-3-yl)-pyrrolopyrimidine | C₁₂H₁₉N₅ | 233.31 | 1.8 | Moderate | Kinase inhibitor development |
| (3R,4S)-4-Fluoropiperidin-3-amine | C₅H₁₂FN₂ | 122.16 | 0.9 | Low | Metabolic stability studies |
Key Observations :
- The target compound’s benzyl and methyl groups optimize lipophilicity (LogP ~2.1) for membrane permeability, whereas fluorinated analogs show reduced LogP, affecting absorption .
- The hydrochloride salt form enhances aqueous solubility, critical for formulation compared to free bases like (4R)-3,3-dimethylpiperidin-4-amine .
Biological Activity
(3R,4R)-N,4-dimethyl-piperidin-3-amine is a chiral amine notable for its role as an intermediate in organic synthesis and pharmaceutical research. Its unique piperidine structure, characterized by a methyl group at the nitrogen atom and another at the 4-position, contributes to its biological activity. This compound is primarily recognized for its applications in drug development, particularly in the synthesis of Janus tyrosine kinase inhibitors, which are crucial in treating autoimmune diseases.
- Molecular Formula : C₉H₁₃N
- Molecular Weight : Approximately 168.28 g/mol
- Chirality : The presence of two chiral centers makes this compound's stereochemistry essential for its biological interactions.
The biological activity of (3R,4R)-N,4-dimethyl-piperidin-3-amine is primarily linked to its ability to act as an enzyme inhibitor and receptor ligand. The compound may inhibit specific enzymes by occupying their active sites, thus preventing substrate access. This mechanism underpins its potential therapeutic effects in modulating immune responses and influencing various biochemical pathways.
In Vitro Studies
- Enzyme Inhibition : Studies have shown that (3R,4R)-N,4-dimethyl-piperidin-3-amine can inhibit certain enzymes involved in metabolic pathways. The binding affinity and activity against various biological targets are critical areas of ongoing research.
- Receptor Interaction : The compound's interaction with muscarinic receptors has been investigated, demonstrating potential effects on cognitive functions and memory enhancement in animal models .
In Vivo Studies
- Cognitive Effects : Animal studies indicate that (3R,4R)-N,4-dimethyl-piperidin-3-amine may reverse cognitive deficits induced by scopolamine, suggesting potential applications in treating cognitive disorders .
- Behavioral Assessments : In rodent models, the compound has shown efficacy in tasks measuring memory and spatial learning .
Comparative Analysis with Related Compounds
The following table summarizes structural similarities and unique aspects of compounds related to (3R,4R)-N,4-dimethyl-piperidin-3-amine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3R,4S)-N,4-dimethyl-piperidin-3-amine | Similar piperidine structure but different chirality | Potentially different biological activities due to stereochemistry |
| (3S,4S)-N,4-dimethyl-piperidin-3-amine | Another stereoisomer with distinct properties | May exhibit varied interactions with biological targets |
| 1-benzyl-N,4-dimethylpiperidin-3-amine | Benzyl substitution at nitrogen | Often used as an intermediate for synthesizing other pharmaceuticals |
Case Studies
- Tofacitinib Development : The synthesis of (3R,4R)-N,4-dimethyl-piperidin-3-amine is pivotal in developing Tofacitinib, a medication for rheumatoid arthritis and inflammatory bowel disease. This connection highlights the compound's significance in therapeutic applications.
- Neuropharmacological Research : Ongoing studies focus on the effects of this compound on neuroinflammation and oxidative stress in models of neurodegenerative diseases such as Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3R,4R)-N,4-dimethyl-piperidin-3-amine, and what analytical methods validate its stereochemical purity?
- Synthetic Routes : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, benzylation of a piperidine precursor followed by selective methylation at the 3- and 4-positions under controlled conditions ensures stereochemical fidelity .
- Validation : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H and C NMR are critical for assigning stereochemistry. For instance, coupling constants in H NMR (e.g., axial/equatorial proton splitting in the piperidine ring) and NOE experiments distinguish the (3R,4R) configuration from diastereomers .
Q. How is the compound purified to achieve >98% enantiomeric excess (EE) for pharmacological studies?
- Purification Methods :
- Chromatography : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers.
- Diastereomeric Salt Formation : Use of resolving agents like tartaric acid derivatives selectively crystallizes the desired enantiomer .
Q. What safety protocols are recommended for handling (3R,4R)-N,4-dimethyl-piperidin-3-amine in laboratory settings?
- Storage : Store under inert gas (N/Ar) at -20°C to prevent oxidation.
- Handling : Use fume hoods, nitrile gloves, and PPE due to potential neurotoxic effects. Neutralize waste with dilute acetic acid before disposal .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of (3R,4R)-N,4-dimethyl-piperidin-3-amine to biological targets like JAK3 kinases?
- Methods :
- Docking Studies : Software like AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets.
- MD Simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100+ ns trajectories.
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models for this compound?
- Case Study : If in vitro IC (e.g., 50 nM for JAK3) does not translate to in vivo efficacy:
- Pharmacokinetic Optimization : Modify logP via prodrug strategies (e.g., esterification) to enhance bioavailability.
- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites affecting efficacy .
Q. How does stereochemistry influence the compound’s metabolic stability in cytochrome P450 assays?
- Experimental Design :
- CYP Isozyme Screening : Incubate (3R,4R) and (3S,4S) enantiomers with recombinant CYP3A4/2D6.
- Analytical Workflow : UPLC-QTOF quantifies parent compound depletion and metabolite formation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
